molecular formula C17H25N3O4 B5710004 1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B5710004
M. Wt: 335.4 g/mol
InChI Key: DIYJFZVNAMBZPR-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a morpholine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine-4-carboxamide in the presence of a base to form the intermediate. This intermediate is subsequently reacted with 2-(morpholin-4-yl)ethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the morpholine and piperidine rings can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(furan-2-carbonyl)-N-[2-(piperidin-4-yl)ethyl]piperidine-4-carboxamide
  • 1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]pyrrolidine-4-carboxamide

Comparison: 1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is unique due to the presence of both morpholine and piperidine rings, which provide a distinct set of chemical and biological properties. The combination of these rings allows for versatile interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c21-16(18-5-8-19-9-12-23-13-10-19)14-3-6-20(7-4-14)17(22)15-2-1-11-24-15/h1-2,11,14H,3-10,12-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYJFZVNAMBZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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